![molecular formula C13H20N2O3S B7716648 3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide CAS No. 643002-81-7](/img/structure/B7716648.png)
3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide
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Description
3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide, also known as MPSP, is a synthetic compound that belongs to the class of sulfonamides. It is widely used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Suzuki–Miyaura Coupling
3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why:
- Transmetalation : The key step in SM coupling is transmetalation, where nucleophilic organic groups transfer from boron to palladium. This process allows for the formation of new Pd–C bonds .
Benzylic Position Reactivity
The benzylic position of 3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide offers intriguing reactivity:
- SN1 Pathway : 2° and 3° benzylic halides typically react via an SN1 pathway. The resonance-stabilized carbocation at the benzylic position facilitates this process .
Antibacterial Activity
Consider the potential antibacterial applications of this compound:
properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)9-15-19(17,18)12-6-3-11(4-7-12)5-8-13(14)16/h3-4,6-7,10,15H,5,8-9H2,1-2H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNRQIBRDJJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-Methylpropyl)sulfamoyl]phenyl}propanamide |
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